hemoglobin F Onoda
CAS No.: 130299-54-6
Cat. No.: VC0237082
Molecular Formula: C8H13N3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130299-54-6 |
---|---|
Molecular Formula | C8H13N3 |
Molecular Weight | 0 |
Introduction
Structural Characteristics of Hemoglobin F Onoda
Hemoglobin F Onoda is structurally defined as a variant of fetal hemoglobin (hemoglobin F) with a specific mutation in its gamma chain. The precise mutation is denoted as alpha 2G gamma 2 (146)(HC3)His → Tyr, indicating a substitution of histidine with tyrosine at position 146 of the G-gamma chain . This position, designated HC3, is critical within the hemoglobin structure and influences the protein's functional properties.
Normal fetal hemoglobin (hemoglobin F) has a molecular structure of α2γ2, comprising two alpha and two gamma chains. The gamma chains in hemoglobin F exist in two variants: G-gamma (with glycine at position 136) and A-gamma (with alanine at position 136) . These gamma chains are products of separate genetic loci. In Hemoglobin F Onoda, the mutation specifically affects the G-gamma chain.
The electrophoretic properties of Hemoglobin F Onoda are notable, with isoelectric focusing (IEF) showing that the variant (referred to as Hb F X) moves between normal hemoglobin F and hemoglobin A . This distinctive migration pattern serves as an important identifying characteristic during electrophoretic analysis.
Chain separation studies have revealed the following distribution pattern in affected individuals:
Table 1: Structural Comparison Between Normal Hemoglobin F and Hemoglobin F Onoda
Characteristic | Normal Hemoglobin F | Hemoglobin F Onoda |
---|---|---|
Molecular Structure | α2γ2 | α2G-γ2(146His→Tyr) |
Position of Mutation | N/A | 146 (HC3) |
Amino Acid Change | N/A | Histidine to Tyrosine |
Electrophoretic Mobility | Standard | Moves between Hb F and Hb A |
Property | Normal Hemoglobin F | Hemoglobin F Onoda |
---|---|---|
Oxygen Affinity | Higher than adult Hb | Further increased |
Bohr Effect | Normal | Normal |
Cooperativity | Normal | Normal |
Interaction with 2,3-DPG | Limited | Presumably limited |
Research Methods for Identification and Quantification
Several analytical techniques have been employed for the identification and characterization of Hemoglobin F Onoda and similar hemoglobin variants. These methodologies are crucial for accurate diagnosis and research.
Identification Techniques
Reversed-phase high-performance liquid chromatography (HPLC) was instrumental in the initial discovery of Hemoglobin F Onoda . This technique allowed researchers to detect the abnormal gamma chain in the cord blood lysate of the affected newborn.
For structural analysis, multiple complementary approaches were used:
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Tryptic digestion of the gamma X chain
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Separation of peptides through fingerprinting
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Amino acid analysis
Isoelectric focusing (IEF) has also proven valuable, demonstrating that Hemoglobin F Onoda moves between normal hemoglobin F and hemoglobin A during electrophoretic separation .
Method | Application | Advantages | Limitations |
---|---|---|---|
Reversed-phase HPLC | Identification of abnormal chains | High sensitivity and specificity | Requires specialized equipment |
Isoelectric Focusing | Mobility pattern analysis | Good for variant discrimination | Semi-quantitative |
Tryptic Digestion & Fingerprinting | Structural characterization | Detailed peptide analysis | Labor-intensive |
Alkali Denaturation | Hemoglobin F quantification | Simple methodology | Less precise than automated methods |
Capillary Electrophoresis | Hemoglobin variant separation | High resolution | Requires careful calibration |
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